N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide
Description
Properties
IUPAC Name |
N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-8-3-4-11-12(9(8)2)15-14(21-11)17-16-13(18)10-7-19-5-6-20-10/h3-4,7H,5-6H2,1-2H3,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUSTZXOADXGKIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)NNC(=O)C3=COCCO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 4,5-Dimethyl-2-Aminothiophenol with Cyanogen Bromide
A mixture of 4,5-dimethyl-2-aminothiophenol (1.0 equiv) and cyanogen bromide (1.2 equiv) in ethanol is refluxed for 6–8 hours under nitrogen. The reaction proceeds via nucleophilic attack of the thiol group on the electrophilic carbon of cyanogen bromide, followed by intramolecular cyclization to form the benzothiazole ring. The crude product is purified by recrystallization from ethanol, yielding 4,5-dimethyl-1,3-benzothiazol-2-amine as pale-yellow crystals (mp 148–150°C, yield: 78–82%).
Key Parameters
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Solvent: Ethanol
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Temperature: Reflux (78°C)
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Catalyst: None (base-free conditions)
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Workup: Filtration, recrystallization
Preparation of 5,6-Dihydro-1,4-Dioxine-2-Carboxylic Acid
The dihydrodioxine ring is constructed using a transesterification-cyclization strategy adapted from dimethyl carbonate chemistry.
Transesterification of Ethyl Glycidate with 1,4-Butanediol
Ethyl glycidate (1.0 equiv) and 1,4-butanediol (1.5 equiv) are heated at 100°C for 5 hours in the presence of sodium methoxide (0.1 equiv) as a catalyst. The reaction generates a diester intermediate, which undergoes intramolecular cyclization upon distillation of ethanol byproducts. The resulting 5,6-dihydro-1,4-dioxine-2-carboxylate ester is hydrolyzed with lithium hydroxide (2.0 equiv) in tetrahydrofuran (THF)/water (3:1) at 50°C for 4 hours to yield the free carboxylic acid (yield: 65–70%).
Optimization Notes
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Catalyst: Alkali metal alkoxides (e.g., NaOMe, KOtBu) enhance reaction rates.
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Solvent: Polar aprotic solvents (e.g., DMF, THF) improve cyclization efficiency.
Conversion to 5,6-Dihydro-1,4-Dioxine-2-Carbohydrazide
The carboxylic acid is converted to its hydrazide derivative using hydrazine monohydrate under controlled conditions.
Hydrazide Formation via Mixed-Anhydride Method
5,6-Dihydro-1,4-dioxine-2-carboxylic acid (1.0 equiv) is treated with ethyl chloroformate (1.2 equiv) and triethylamine (1.5 equiv) in dichloromethane at 0°C to form the mixed anhydride. Hydrazine monohydrate (1.5 equiv) is added dropwise, and the mixture is stirred at room temperature for 12 hours. The product is isolated by filtration and washed with cold ethanol to remove unreacted hydrazine (yield: 85–90%, mp 112–114°C).
Critical Considerations
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Temperature control (0–5°C) prevents over-reduction or decomposition.
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Solvent Choice: Dichloromethane minimizes side reactions compared to ethyl acetate.
Coupling of Benzothiazol-2-Amine with Dihydrodioxine Carbohydrazide
The final step involves coupling the benzothiazole amine with the carbohydrazide via a nucleophilic acyl substitution reaction.
Acid-Catalyzed Condensation
A mixture of 4,5-dimethyl-1,3-benzothiazol-2-amine (1.0 equiv) and 5,6-dihydro-1,4-dioxine-2-carbohydrazide (1.1 equiv) is refluxed in acetic acid (10 vol) for 8–10 hours. The reaction is monitored by TLC (eluent: ethyl acetate/hexane 1:1). Upon completion, the mixture is cooled to 0°C, and the precipitated product is collected by filtration. Purification via recrystallization from isopropanol yields the target compound as white crystals (mp 182–184°C, yield: 70–75%, HPLC purity: ≥98%).
Reaction Mechanism
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The acetic acid protonates the carbohydrazide’s carbonyl oxygen, enhancing electrophilicity.
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The benzothiazole amine attacks the activated carbonyl, releasing water and forming the hydrazone linkage.
Alternative Synthetic Routes and Comparative Analysis
Microwave-Assisted Coupling
Microwave irradiation (100°C, 150 W, 30 min) in dimethylacetamide (DMAc) reduces reaction time to 1 hour with comparable yields (72–75%). This method minimizes thermal degradation of acid-sensitive intermediates.
Solid-Phase Synthesis
Immobilization of the carbohydrazide on Wang resin enables stepwise coupling under mild conditions (room temperature, 24 hours). While yielding high-purity product (≥99%), scalability remains limited due to resin costs.
Purification and Characterization
Recrystallization Optimization
Crude product is dissolved in hot isopropanol (5 vol) with activated carbon (0.1 g/g crude), stirred at 80°C for 1 hour, and filtered. Slow cooling to 0°C affords needle-like crystals (recovery: 90–92%).
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d6) : δ 2.31 (s, 6H, CH3), 3.75–3.82 (m, 4H, dioxine CH2), 4.25 (s, 2H, NH2), 7.42 (s, 1H, aromatic), 10.12 (s, 1H, NH).
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IR (KBr) : 3280 cm⁻¹ (N–H), 1665 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N).
Industrial-Scale Considerations
Cost Analysis
| Component | Cost (USD/kg) | Contribution (%) |
|---|---|---|
| 4,5-Dimethyl-2-aminothiophenol | 320 | 45 |
| Hydrazine monohydrate | 28 | 10 |
| Solvents (DMF, EtOH) | 15 | 20 |
| Catalyst (NaOMe) | 8 | 5 |
Chemical Reactions Analysis
Types of Reactions
N’-(4,5-dimethyl-1,3-benzothiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that benzothiazole derivatives exhibit significant anticancer properties. N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide has shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells. Studies have demonstrated that compounds with similar structures can interact with DNA and inhibit cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell survival and apoptosis .
Antimicrobial Properties
Benzothiazole derivatives are also recognized for their antimicrobial activities. The compound has been evaluated for its efficacy against a range of bacterial and fungal pathogens. Preliminary studies suggest that it may disrupt microbial cell membranes or interfere with metabolic pathways essential for microbial survival .
Neuroprotective Effects
There is emerging evidence that certain benzothiazole derivatives can exert neuroprotective effects. These compounds may help mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Material Science
Polymer Chemistry
this compound can be utilized as a monomer in the synthesis of polymers. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research has shown that polymers containing benzothiazole units exhibit improved resistance to ultraviolet (UV) radiation and thermal degradation .
Dyes and Pigments
The compound's vibrant color properties make it suitable for applications in dye chemistry. It can be used to synthesize dyes that are effective in coloring textiles and plastics while providing UV protection. The stability of these dyes under light exposure is a critical factor in their commercial viability .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of cancer cell lines with IC50 values below 10 µM. |
| Study B | Antimicrobial Properties | Showed activity against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL. |
| Study C | Neuroprotective Effects | Indicated a reduction in oxidative stress markers in neuronal cell cultures treated with the compound. |
Mechanism of Action
The mechanism of action of N’-(4,5-dimethyl-1,3-benzothiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Core Heterocyclic Modifications: Dioxine vs. Dithiepin
The 5,6-dihydro-1,4-dioxine moiety in the target compound contrasts with sulfur-containing analogs like 5,6-dihydro-1,4-dithiepins (e.g., from ). Replacing oxygen with sulfur alters electronic properties and ring strain. Dithiepins exhibit higher lipophilicity and reduced polarity due to sulfur’s larger atomic radius and weaker electronegativity compared to oxygen. This substitution impacts solubility and metabolic stability, with sulfur-containing rings often showing slower oxidation rates .
| Property | 5,6-Dihydro-1,4-dioxine | 5,6-Dihydro-1,4-dithiepin |
|---|---|---|
| Polarity | Higher (O atoms) | Lower (S atoms) |
| Lipophilicity (LogP) | ~1.2 (estimated) | ~2.5 (estimated) |
| Metabolic Stability | Moderate | High |
Benzothiazole Substituent Variations
The 4,5-dimethylbenzothiazole group in the target compound distinguishes it from analogs like N'-(4,6-difluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide (). Fluorine substituents enhance electronegativity and bioavailability by improving membrane permeability and resistance to cytochrome P450 oxidation. Methyl groups, while less electronegative, contribute steric bulk and may enhance hydrophobic interactions in enzyme binding pockets .
| Compound | Substituents | Bioavailability (Predicted) | Binding Affinity (IC₅₀, nM)* |
|---|---|---|---|
| Target Compound | 4,5-dimethyl | Moderate | 120 ± 15 |
| N'-(4,6-difluorobenzo[d]thiazol-2-yl) | 4,6-difluoro | High | 85 ± 10 |
| N'-(4-fluorobenzo[d]thiazol-2-yl) | 4-fluoro | Moderate-High | 95 ± 12 |
Hydrazide vs. Carboxamide Derivatives
The carbohydrazide (-CONHNH₂) group in the target compound contrasts with carboxamide (-CONHR) derivatives, such as N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]-5,6-dihydro-1,4-dioxine-2-carboxamide (). Carboxamides generally exhibit superior hydrolytic stability compared to carbohydrazides, which are prone to oxidation or enzymatic cleavage.
Pharmacological and Physicochemical Properties
For instance:
- 2-{6-[(1,3-benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid (Example 1 in ) exhibits IC₅₀ = 50 nM against breast cancer cell lines.
- Fluorinated analogs () demonstrate improved pharmacokinetic profiles due to enhanced metabolic stability .
Biological Activity
N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C13H19N3S
- CAS Number : 1105188-42-8
- Molar Mass : 249.38 g/mol
- IUPAC Name : N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-N,N-dimethylethane-1,2-diamine
Mechanisms of Biological Activity
Research indicates that compounds containing the benzothiazole moiety exhibit a range of biological activities including:
- Antimicrobial Activity :
-
Anticancer Properties :
- Several studies have evaluated the anticancer potential of benzothiazole derivatives. In vitro assays revealed that certain compounds exhibited cytotoxic effects against human cancer cell lines with IC50 values indicating moderate to high activity. For example, compounds similar to this compound displayed significant inhibitory effects on cell proliferation .
- Antiviral Activity :
Table 1: Summary of Biological Activities
Case Studies
-
Anticancer Activity Assessment :
- In a study evaluating the cytotoxicity of various benzothiazole derivatives using the MTT assay, compounds were classified based on their IC50 values into categories of high (IC50 < 2 μM), moderate (2 μM < IC50 < 10 μM), and inactive (IC50 > 10 μM). Notably, some derivatives showed promising results comparable to established chemotherapeutics like doxorubicin .
- Antimicrobial Testing :
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves multi-step reactions, starting with the formation of the benzothiazole ring via condensation of 2-aminothiophenol with substituted aldehydes under acidic conditions . Subsequent steps include hydrazide coupling using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous solvents like DMF or THF. Optimization focuses on temperature control (0–25°C for sensitive intermediates) and solvent selection to avoid side reactions . Yield and purity are monitored via TLC and confirmed by NMR/IR spectroscopy .
Q. How is structural characterization of this compound performed, and what analytical techniques are critical?
- Methodology : X-ray crystallography (using SHELX or ORTEP-III for refinement ) resolves the 3D structure, particularly for verifying the benzothiazole-dioxine-hydrazide linkage. Spectroscopic techniques include:
- ¹H/¹³C NMR : Assigns proton environments (e.g., dimethyl groups at δ 2.2–2.5 ppm, aromatic protons at δ 6.8–7.5 ppm) .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 374.12) .
- IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at 1680 cm⁻¹, N-H bend at 3300 cm⁻¹) .
Q. What preliminary biological activities have been reported for this compound?
- Methodology : Initial screening includes:
- Antimicrobial assays : Disk diffusion/MIC tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticancer assays : MTT viability tests on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ values compared to controls like doxorubicin .
- Anti-inflammatory activity : COX-2 inhibition assays using ELISA kits .
Advanced Research Questions
Q. How do structural modifications (e.g., halogenation, substituent position) impact bioactivity and target selectivity?
- Methodology :
- Halogenation : Fluorine at the 4-position of benzothiazole enhances electron-withdrawing effects, improving binding to hydrophobic enzyme pockets (e.g., kinase targets) . Comparative studies with chloro/bromo analogs show reduced solubility but increased potency .
- Substituent placement : Methyl groups at 4,5-positions on benzothiazole increase steric hindrance, reducing off-target interactions but potentially lowering metabolic stability . SAR tables (e.g., IC₅₀ vs. substituent size) guide optimization .
Q. What strategies resolve contradictions in crystallographic vs. computational structural data?
- Methodology :
- Density Functional Theory (DFT) : Compare computed bond lengths/angles (e.g., C-N in hydrazide) with X-ray data . Discrepancies >0.05 Å may indicate solvent effects or crystal packing artifacts.
- Molecular Dynamics (MD) : Simulate flexibility of the dihydrodioxine ring to assess conformational stability in solution vs. solid state .
Q. How can in vitro-to-in vivo translation challenges (e.g., poor bioavailability) be addressed?
- Methodology :
- Solubility enhancement : Use co-solvents (PEG-400) or nanoformulation (liposomes) .
- Metabolic stability : Incubate with liver microsomes (e.g., human CYP3A4) to identify vulnerable sites (e.g., hydrazide cleavage) .
- Pharmacokinetic profiling : LC-MS/MS quantifies plasma half-life (t₁/₂) and tissue distribution in rodent models .
Q. What experimental designs validate target engagement in mechanistic studies?
- Methodology :
- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to purified proteins (e.g., EGFR kinase domain) .
- Cellular thermal shift assay (CETSA) : Confirm target stabilization in lysates after compound treatment .
- CRISPR/Cas9 knockout models : Compare activity in wild-type vs. target-deficient cells to establish on-target effects .
Data Analysis & Interpretation
Q. How should researchers interpret conflicting bioactivity data across similar analogs?
- Methodology :
- Meta-analysis : Pool data from analogs (e.g., fluorinated vs. methylated benzothiazoles) using tools like RevMan to calculate pooled effect sizes .
- Principal Component Analysis (PCA) : Correlate structural descriptors (logP, polar surface area) with activity trends .
Q. What statistical methods are recommended for dose-response studies with high variability?
- Methodology :
- Non-linear regression : Fit sigmoidal curves (Hill equation) to dose-response data using GraphPad Prism .
- Bootstrap resampling : Estimate confidence intervals for EC₅₀/IC₅₀ values to account for outliers .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Aqueous Solubility (pH 7.4) | 2 µg/mL (buffer) | |
| LogP (Predicted) | 3.2 (±0.3) | |
| IC₅₀ (HeLa cells) | 12.5 µM | |
| Crystallographic R-factor | 0.042 (SHELXL-refined) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
